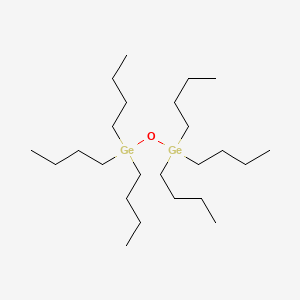![molecular formula C12H8Cl2O2 B11962156 2-[(E)-3-phenylprop-2-enylidene]propanedioyl dichloride CAS No. 70680-01-2](/img/structure/B11962156.png)
2-[(E)-3-phenylprop-2-enylidene]propanedioyl dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-3-phenylprop-2-enylidene]propanedioyl dichloride is an organic compound with the molecular formula C12H10Cl2O2. It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a phenylprop-2-enylidene group and two chlorine atoms. This compound is known for its reactivity and is used in various organic synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-[(E)-3-phenylprop-2-enylidene]propanedioyl dichloride can be synthesized through the reaction of malonic acid with thionyl chloride in the presence of a base. The reaction typically involves heating the mixture to facilitate the formation of the dichloride derivative .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-3-phenylprop-2-enylidene]propanedioyl dichloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Due to the presence of chlorine atoms, it readily undergoes nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclization: It can participate in cyclization reactions to form cyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: The major products are substituted malonic acid derivatives.
Oxidation: The products include carboxylic acids and ketones.
Reduction: The products are typically alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-[(E)-3-phenylprop-2-enylidene]propanedioyl dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.
Industry: The compound is used in the manufacture of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(E)-3-phenylprop-2-enylidene]propanedioyl dichloride involves its high reactivity towards nucleophilic substitution reactions. The chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. This reactivity makes it an essential reagent in the synthesis of carboxylic acid derivatives, ketones, and aldehydes .
Comparación Con Compuestos Similares
Similar Compounds
Malonyl Chloride: A simpler derivative of malonic acid with two chlorine atoms.
Benzylidene Malononitrile: A compound with a similar structure but with nitrile groups instead of chlorine atoms.
Uniqueness
2-[(E)-3-phenylprop-2-enylidene]propanedioyl dichloride is unique due to the presence of the phenylprop-2-enylidene group, which imparts distinct reactivity and properties compared to other malonic acid derivatives. This makes it particularly useful in specific organic synthesis applications .
Propiedades
Número CAS |
70680-01-2 |
|---|---|
Fórmula molecular |
C12H8Cl2O2 |
Peso molecular |
255.09 g/mol |
Nombre IUPAC |
2-[(E)-3-phenylprop-2-enylidene]propanedioyl dichloride |
InChI |
InChI=1S/C12H8Cl2O2/c13-11(15)10(12(14)16)8-4-7-9-5-2-1-3-6-9/h1-8H/b7-4+ |
Clave InChI |
FWPDVKQQOOXBBM-QPJJXVBHSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C=C(C(=O)Cl)C(=O)Cl |
SMILES canónico |
C1=CC=C(C=C1)C=CC=C(C(=O)Cl)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




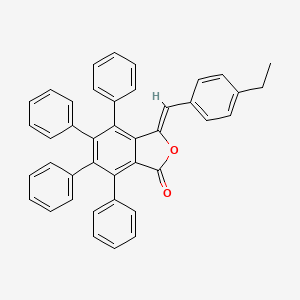
![Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopentane]-2,3-dicarboxylic acid](/img/structure/B11962085.png)

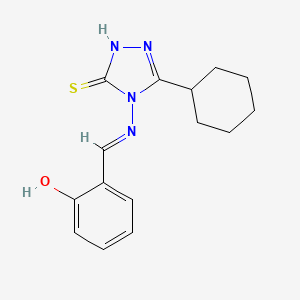

![N-(4-Chlorophenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B11962108.png)
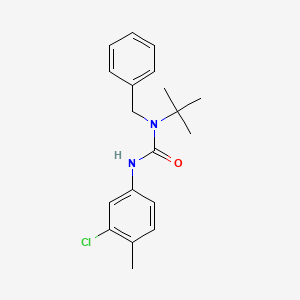

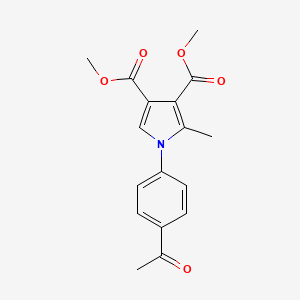
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11962140.png)

